molecular formula C19H35N3O2 B6141161 N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide

N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide

カタログ番号 B6141161
分子量: 337.5 g/mol
InChIキー: HRSUFQPCRLNLTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid CB1 receptor. CB1 receptors are primarily found in the central nervous system and are involved in a variety of physiological processes, including pain perception, appetite regulation, and mood. CP-945,598 has been studied extensively for its potential therapeutic applications, particularly in the treatment of obesity and addiction.

作用機序

N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide is a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. CB1 receptors are involved in the regulation of appetite, pain perception, mood, and other physiological processes. By blocking the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which is involved in the regulation of these processes.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine and heroin. These effects are thought to be mediated by the blockade of the CB1 receptor, which reduces the activity of the endocannabinoid system.

実験室実験の利点と制限

N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide is a potent and selective antagonist of the CB1 receptor, which makes it a valuable tool for studying the role of the endocannabinoid system in various physiological processes. However, it is important to note that the effects of this compound are not limited to the CB1 receptor, and it may have off-target effects that need to be considered in experimental design.

将来の方向性

There are several potential future directions for research on N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide. One area of interest is the potential therapeutic applications of this compound in the treatment of obesity and addiction. Another area of interest is the development of more selective CB1 receptor antagonists that may have fewer off-target effects. Additionally, further studies are needed to elucidate the role of the endocannabinoid system in various physiological processes and to identify potential therapeutic targets for the treatment of various diseases and disorders.

合成法

The synthesis of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide involves several steps, starting with the reaction of 1,2-oxazinan-2-amine with 3-chloropropanoic acid to form 3-(1,2-oxazinan-2-yl)propanoic acid. This compound is then reacted with N-(cyclohexylmethyl)piperidine to form the desired product, this compound. The synthesis has been optimized to yield high purity and high yield of the final product.

科学的研究の応用

N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to be effective in reducing food intake and body weight in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine and heroin.

特性

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(oxazinan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O2/c23-19(10-13-22-12-4-5-14-24-22)20-18-9-6-11-21(16-18)15-17-7-2-1-3-8-17/h17-18H,1-16H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSUFQPCRLNLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)NC(=O)CCN3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。